For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Ethyl-3-hexanol: Chemical Properties and Structure
This document provides a comprehensive technical overview of the chemical properties and structural information for 4-Ethyl-3-hexanol (CAS No: 19780-44-0). The information is compiled from various chemical databases and safety data sheets to serve as a foundational resource for laboratory and development applications.
Chemical Identity and Structure
4-Ethyl-3-hexanol is a secondary alcohol characterized by a six-carbon hexane (B92381) backbone with an ethyl substituent at the fourth carbon and a hydroxyl group at the third carbon.[1] This structure imparts moderate solubility in water and good solubility in many organic solvents.[1][2]
| Identifier | Value |
| IUPAC Name | 4-Ethylhexan-3-ol[1][3] |
| Synonyms | 3-Hexanol, 4-ethyl-[1][3] |
| CAS Number | 19780-44-0[1][2][3][4][5] |
| Molecular Formula | C₈H₁₈O[1][2][3][4][5] |
| SMILES | CCC(CC)C(O)CC[5][6] |
| Canonical SMILES | CCC(CC)C(CC)O[4] |
| InChI | InChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3[1][3][4] |
| InChIKey | BOJLCKCCKQMGKD-UHFFFAOYSA-N[3][4][7] |
Physicochemical Properties
The physical and chemical properties of 4-Ethyl-3-hexanol are summarized below. The presence of the hydroxyl group allows for hydrogen bonding, influencing properties such as boiling point and solubility.[1]
| Property | Value |
| Molecular Weight | 130.23 g/mol [2][4][8] |
| Appearance | Colorless to slightly yellow liquid[2] |
| Odor | Special aromatic smell[2] |
| Density | ~0.84 g/mL[2] |
| Boiling Point | 163-164 °C[2][6] |
| Melting Point | Approximately -61 °C to -82 °C[2] |
| Flash Point | 64.2 °C[2] |
| Vapor Pressure | 0.449 mmHg at 25°C[2] |
| Refractive Index | ~1.431[2][6] |
| Topological Polar Surface Area | 20.2 Ų[4][8] |
| Rotatable Bond Count | 4[4] |
Synthesis and Reactivity
Synthesis: 4-Ethyl-3-hexanol is typically synthesized via the hydrogenation reduction of 4-ethyl-3-hexanone.[2]
Reactivity: As a secondary alcohol, 4-Ethyl-3-hexanol undergoes typical alcohol reactions, such as oxidation and esterification.[1]
Experimental Protocols & Spectroscopic Data
While specific experimental protocols for the characterization of 4-Ethyl-3-hexanol are not widely published, the following represents generalized methodologies for the acquisition of key analytical data based on standard laboratory practices.
A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To determine the purity of the compound and identify its fragmentation pattern.
-
Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer (e.g., Shimadzu GC-MS-QP2020 NX).[9][10]
-
Methodology:
-
Sample Preparation: A dilute solution of 4-Ethyl-3-hexanol is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
GC Separation: An aliquot of the sample (typically 1 µL) is injected into the GC. The separation is performed on a capillary column (e.g., OV-17 or similar) with helium as the carrier gas.[11] The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final high temperature (e.g., 250 °C) to ensure the elution of the compound.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is used to fragment the molecule. The mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is recorded.[12]
-
-
Data: Mass spectra for 4-Ethyl-3-hexanol are available in the NIST Chemistry WebBook.[12]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 600 MHz).[9][10]
-
Methodology:
-
Sample Preparation: Approximately 5-10 mg of 4-Ethyl-3-hexanol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, key parameters include the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction using appropriate software (e.g., TOPSPIN).[9][10]
-
-
Data: Predicted ¹H and ¹³C NMR spectra are available in databases such as Guidechem.[4]
C. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker INVENIO-R).[10]
-
Methodology:
-
Sample Preparation: A small drop of neat 4-Ethyl-3-hexanol liquid is placed directly on the ATR crystal.[7]
-
Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-600 cm⁻¹.[9][10] Data is collected over multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
-
-
Data: An IR spectrum for 4-Ethyl-3-hexanol is available in the NIST Chemistry WebBook and SpectraBase.[7][13] The characteristic broad peak for the O-H stretch of the alcohol group is expected around 3300-3500 cm⁻¹.
Visualization of Compound Characterization Workflow
The following diagram illustrates the logical workflow from the compound's structural identity to the determination of its chemical and physical properties.
Caption: Logical workflow for the characterization of 4-Ethyl-3-hexanol.
Safety and Handling
4-Ethyl-3-hexanol is considered irritating to the eyes, respiratory system, and skin.[2]
-
Hazard Statements: H319 (Causes serious eye irritation).[4] May also be classified as a combustible liquid and harmful if inhaled.[14]
-
Precautionary Statements:
-
Prevention: P264 (Wash hands and skin thoroughly after handling), P280 (Wear protective gloves, clothing, and eye/face protection).[4] Keep away from heat and sources of ignition.[14]
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).[4]
-
-
Handling: Handle in a well-ventilated area and in accordance with good industrial hygiene and safety practices. Store in a cool, dry place with the container tightly closed.
This guide is intended for informational purposes by trained professionals and does not supersede any official safety data sheets (SDS) or regulatory documents.
References
- 1. CAS 19780-44-0: 4-Ethyl-3-hexanol | CymitQuimica [cymitquimica.com]
- 2. 4-Ethyl-3-hexanol [chembk.com]
- 3. 3-Hexanol, 4-ethyl- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. 4-ethylhexan-3-ol | 19780-44-0 | Buy Now [molport.com]
- 6. 4-ethyl-3-hexanol [stenutz.eu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. (3S)-4-ethyl-3-hexanol | C8H18O | CID 7004854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. psasir.upm.edu.my [psasir.upm.edu.my]
- 10. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3-Hexanol, 4-ethyl- [webbook.nist.gov]
- 13. 3-Hexanol, 4-ethyl- [webbook.nist.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
